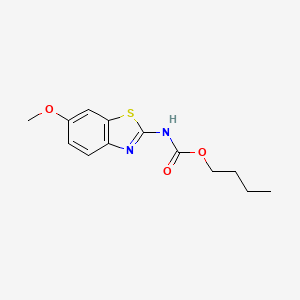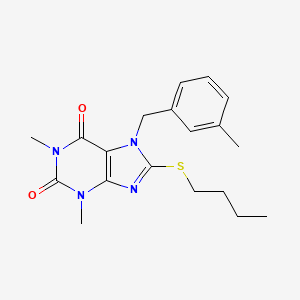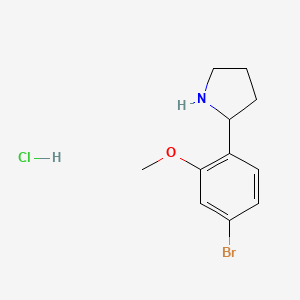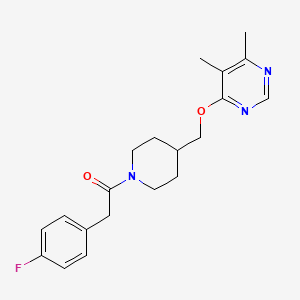![molecular formula C19H22N4O3 B2419151 2-[2-(5-乙基-1,3,4-噁二唑-2-基)-1H-吲哚-1-基]-N-[(氧杂环戊烷-2-基)甲基]乙酰胺 CAS No. 941880-23-5](/img/structure/B2419151.png)
2-[2-(5-乙基-1,3,4-噁二唑-2-基)-1H-吲哚-1-基]-N-[(氧杂环戊烷-2-基)甲基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an indole moiety, and a tetrahydrofuran ring
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups could be exploited in the design of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound could be used as a probe to study biological processes or as a building block for more complex molecules.
作用机制
Target of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anticancer . Therefore, it’s plausible that this compound may also target cancer cells or related pathways.
Mode of Action
Some oxadiazole derivatives have been found to induce apoptosis in cancer cells
Biochemical Pathways
Given the potential anticancer activity of oxadiazole derivatives , it’s possible that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Based on the potential anticancer activity of oxadiazole derivatives , it’s plausible that this compound may inhibit cell growth and induce apoptosis in cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Indole Synthesis: The indole moiety can be constructed via the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The oxadiazole and indole fragments are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is displaced by a tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
相似化合物的比较
Similar Compounds
- 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-(2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-18-21-22-19(26-18)16-10-13-6-3-4-8-15(13)23(16)12-17(24)20-11-14-7-5-9-25-14/h3-4,6,8,10,14H,2,5,7,9,11-12H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLMPXXVDNWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B2419071.png)
![7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B2419073.png)
![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one](/img/structure/B2419074.png)
![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2419075.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)



![1-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2419084.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)
